A Comprehensive Guide to the Physicochemical Properties of (R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride
A Comprehensive Guide to the Physicochemical Properties of (R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride
Introduction
(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a chiral amine derivative of pyridine, a heterocyclic aromatic compound. Its structural motifs, including a stereocenter, a primary amine, and a methoxy-substituted pyridine ring, make it a valuable chiral building block in medicinal chemistry and drug discovery. The incorporation of the dihydrochloride salt form suggests a strategic approach to enhance the aqueous solubility and handling properties of the parent free base.
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely academic; it is the foundational pillar upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. Properties such as ionization constant (pKa), lipophilicity (LogP), solubility, and stability directly govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
This technical guide provides an in-depth analysis of the core physicochemical properties of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride. It moves beyond a simple data sheet to explain the causality behind experimental choices and provides robust, self-validating protocols for their determination. The methodologies described herein are grounded in established principles and regulatory guidelines, ensuring scientific integrity and practical applicability.
Chemical Identity and Structure
Accurate identification is the first step in any chemical analysis. The compound is the dihydrochloride salt of the (R)-enantiomer of 1-(2-Methoxypyridin-4-yl)ethanamine.
Molecular Structure
The structure features a pyridine ring substituted with a methoxy group at the 2-position and a chiral (R)-1-aminoethyl group at the 4-position. The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the two basic nitrogen atoms: the primary amine and the pyridine ring nitrogen.
Caption: Chemical structure of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride.
Chemical Identifiers
A summary of key identifiers for the compound and its corresponding free base is provided below.
| Identifier | (R)-1-(2-Methoxypyridin-4-yl)ethanamine Dihydrochloride | (R)-1-(2-Methoxypyridin-4-yl)ethanamine (Free Base) |
| CAS Number | 1914157-92-8[2] | 1213559-80-8[3][4] |
| Molecular Formula | C₈H₁₄Cl₂N₂O | C₈H₁₂N₂O |
| Molecular Weight | 225.12 g/mol | 152.19 g/mol |
| InChI Key (Free Base) | FFQSFIMSXWJIAT-ZCFIWIBFSA-N | N/A |
| Canonical SMILES (Free Base) | CC(C1=CC=NC(=C1)OC)N | N/A |
Core Physicochemical Properties
The utility of a chemical entity in drug development is profoundly influenced by its physicochemical characteristics. This section details the significance of key parameters and the experimental protocols for their determination.
Ionization Constant (pKa)
The pKa value is the pH at which a functional group is 50% ionized and 50% unionized.[5] For (R)-1-(2-Methoxypyridin-4-yl)ethanamine, two basic centers are present: the primary aliphatic amine and the pyridine ring nitrogen. Determining their respective pKa values is critical, as the ionization state dictates solubility, membrane permeability, and receptor interactions at physiological pH.[1][6] Given that most drugs are weak acids or bases, understanding their pKa is a regulatory expectation and a cornerstone of formulation development.[1]
The aliphatic amine is expected to be the more basic center, with a pKa likely in the 9-10 range, typical for primary amines. The pyridine nitrogen's basicity is lower due to the electron-withdrawing nature of the aromatic ring and will be further influenced by the methoxy substituent. The dihydrochloride form ensures the molecule is fully protonated and highly water-soluble at neutral pH.
Potentiometric titration is a robust and widely used method for pKa determination due to its simplicity and accuracy.[7][8]
Objective: To determine the pKa values of the primary amine and pyridine nitrogen.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the dihydrochloride salt and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water. To ensure full dissolution, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') and may require extrapolation to aqueous conditions.[8]
-
Titration Setup: Calibrate a pH electrode using standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel (25 °C) under a gentle stream of nitrogen to prevent CO₂ absorption.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, a derivative plot (dpH/dV vs. V) can be used to accurately identify the equivalence points. The pKa is the pH at the midpoint between equivalence points.
-
Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The standard deviation of the pKa values should be within an acceptable range (e.g., ± 0.1 units).
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ADME properties.[9] It is commonly expressed as the partition coefficient (P) between n-octanol and water. LogP is the logarithm of this ratio for the neutral species.[9][10] For ionizable molecules like this amine, the distribution coefficient (LogD) is more physiologically relevant as it considers all ionic and neutral species at a given pH.[11]
The presence of two protonated sites in the dihydrochloride salt at physiological pH (around 7.4) will render the molecule highly hydrophilic, resulting in a low or negative LogD value. This is favorable for aqueous solubility but may hinder passive diffusion across biological membranes. Understanding the LogD profile across a range of pH values is essential for predicting its absorption characteristics.
While the shake-flask method is the traditional "gold standard," it can be time-consuming and requires pure material.[10][11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, high-throughput alternative that correlates chromatographic retention time with lipophilicity.[11][12]
Objective: To estimate the LogP value of the compound using a validated RP-HPLC method.
Methodology:
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Reference Standards: Prepare solutions of a series of well-characterized reference compounds with known LogP values that span a relevant range.
-
Calibration Curve: Inject each reference standard onto the HPLC system and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot the known LogP values of the standards against their corresponding log(k) values to generate a linear calibration curve.[11]
-
Sample Analysis: Inject the test compound (as the free base, if possible, or under conditions where it is neutral) using the same chromatographic conditions.
-
LogP Calculation: Determine the retention time and calculate the log(k) for the test compound. Interpolate its LogP value from the calibration curve.[11]
-
Self-Validation: The correlation coefficient (R²) of the calibration curve must be >0.98. The analysis should be run in triplicate. The specificity of the method ensures that impurities do not interfere with the peak of interest.[10]
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature. For oral drug candidates, poor aqueous solubility is a major hurdle to achieving adequate bioavailability. The use of a dihydrochloride salt is a common strategy to significantly improve the aqueous solubility of a basic parent compound.
The solubility of this compound will be highly pH-dependent. At low pH, where both nitrogen atoms are protonated, solubility will be at its maximum. As the pH increases past the first pKa (likely the pyridine nitrogen) and then the second pKa (the primary amine), the compound will become progressively less charged and less soluble, with the neutral free base having the lowest aqueous solubility.
Objective: To determine the pH-dependent equilibrium solubility of the compound.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Incubation: Add an excess amount of the solid compound to vials containing each buffer. This ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.
Stability Profile
Evaluating the stability of an active pharmaceutical ingredient (API) is a critical regulatory requirement to establish a re-test period and recommend storage conditions.[13] Stability testing provides evidence on how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.[13][14][15]
Potential degradation pathways for this molecule could include oxidation of the amine or pyridine ring, hydrolysis of the methoxy ether (under harsh acidic conditions), or photolytic degradation due to the aromatic pyridine ring. A forced degradation study is the most efficient way to identify these potential liabilities.
Forced degradation studies expose the compound to stress conditions exceeding those used in accelerated stability testing to identify likely degradation products and validate the stability-indicating power of the analytical methods.[14][16]
Objective: To investigate the degradation pathways of the compound under various stress conditions.
| Stress Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To assess susceptibility to degradation in acidic environments (e.g., the stomach). |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | To assess susceptibility to degradation in alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate sensitivity to oxidative stress. |
| Thermal Stress | Solid sample at 80 °C for 48 hours | To test for thermally induced degradation. |
| Photostability | Expose solid and solution samples to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). | To identify if the compound is light-sensitive, which would necessitate protective packaging. |
Methodology:
-
Exposure: Prepare solutions of the compound (e.g., at 1 mg/mL) and expose them to the conditions outlined in the table above. A control sample is kept under normal conditions.
-
Analysis: At specified time points, analyze the stressed samples and the control sample using a validated, stability-indicating HPLC method (typically with a photodiode array or mass spec detector).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify the number of degradation products, and perform mass balance calculations. "Significant change" is defined as a failure to meet the established specification.[15]
Caption: Workflow for a forced degradation stability study.
Conclusion
The physicochemical properties of (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride define its behavior from the laboratory bench to its potential application in a biological system. Its status as a dihydrochloride salt highlights a deliberate design to ensure high aqueous solubility. The presence of two ionizable centers, characterized by their pKa values, will govern its pH-dependent solubility and lipophilicity (LogD), which are paramount for predicting its ADME profile. A comprehensive stability assessment through forced degradation studies is essential to ensure its quality and to define appropriate storage and handling procedures. The experimental protocols and scientific rationale presented in this guide provide a robust framework for researchers to thoroughly characterize this and similar molecules, enabling data-driven decisions in the complex process of drug discovery and development.
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